molecular formula C8H11ClN2 B14839086 2-(6-Chloro-2-methylpyridin-3-YL)ethanamine

2-(6-Chloro-2-methylpyridin-3-YL)ethanamine

Cat. No.: B14839086
M. Wt: 170.64 g/mol
InChI Key: RROBXNUGOJILAS-UHFFFAOYSA-N
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Description

2-(6-Chloro-2-methylpyridin-3-YL)ethanamine is a chemical compound with the molecular formula C8H11ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-2-methylpyridin-3-YL)ethanamine typically involves the chlorination of 2-methylpyridine followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent amination can be achieved using ammonia or amines under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-2-methylpyridin-3-YL)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, various amine derivatives, and substituted pyridine compounds .

Scientific Research Applications

2-(6-Chloro-2-methylpyridin-3-YL)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Chloro-2-methylpyridin-3-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Chloro-2-methylpyridin-3-YL)ethanamine is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications .

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

2-(6-chloro-2-methylpyridin-3-yl)ethanamine

InChI

InChI=1S/C8H11ClN2/c1-6-7(4-5-10)2-3-8(9)11-6/h2-3H,4-5,10H2,1H3

InChI Key

RROBXNUGOJILAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)Cl)CCN

Origin of Product

United States

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